molecular formula C21H26FN3O4S B3544976 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B3544976
M. Wt: 435.5 g/mol
InChI Key: DEACRZLCFANRFG-UHFFFAOYSA-N
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Description

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethoxy linker, and a benzenesulfonamide moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-16(2)23-30(27,28)18-9-7-17(8-10-18)29-15-21(26)25-13-11-24(12-14-25)20-6-4-3-5-19(20)22/h3-10,16,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACRZLCFANRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Introduction of the Oxoethoxy Linker: The next step involves the reaction of the piperazine derivative with an appropriate oxoethoxy compound, such as ethyl chloroacetate, under basic conditions to form the oxoethoxy-linked intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.

    Chemical Biology: The compound is employed in chemical biology to investigate cellular pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
  • 4-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
  • 4-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide lies in its fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide
Reactant of Route 2
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4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(propan-2-yl)benzenesulfonamide

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